BenchChemオンラインストアへようこそ!

4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one

Nav1.7 inhibitor Pain therapeutic Sodium channel blocker

This intermediate features a distinct ortho-fluorophenyl and difluoromethyl pattern critical for Nav1.7 inhibitor synthesis. Unlike para-fluoro or trifluoromethyl analogs, this precise configuration ensures correct conformational bias and hydrogen-bond donor capacity, essential for PF-05089771 analogs. Procure at 98% purity to accelerate your pain therapeutic program.

Molecular Formula C11H7F3N2O
Molecular Weight 240.18 g/mol
CAS No. 1271477-58-7
Cat. No. B1481457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one
CAS1271477-58-7
Molecular FormulaC11H7F3N2O
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=O)NC(=C2)C(F)F)F
InChIInChI=1S/C11H7F3N2O/c12-7-4-2-1-3-6(7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
InChIKeyAGSDCSSGTRSWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one (CAS 1271477-58-7): Chemical Identity and Core Scaffold


4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one (CAS 1271477-58-7) is a halogenated 4,6-diarylpyrimidin-2(1H)-one derivative with the molecular formula C₁₁H₇F₃N₂O and a molecular weight of 240.18 g/mol . The compound features three fluorine atoms distributed as a difluoromethyl group at the 4-position and an ortho-fluorophenyl group at the 6-position of the pyrimidinone core. This specific fluorination pattern distinguishes it from more common trifluoromethyl- or para-fluorophenyl-substituted pyrimidinone analogs. The compound is commercially available at purities of 95–98% from multiple suppliers and has been identified as an advanced key intermediate in the synthesis of PF-05089771-related analogs, a class of potent, subtype-selective Nav1.7 voltage-gated sodium channel inhibitors under investigation for non-addictive pain therapeutics .

Why 4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs


The precise regiochemistry and fluorination pattern of 4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one are not interchangeable with other commercially available pyrimidinones or fluorophenyl-pyrimidine derivatives. The ortho-fluorine on the 6-phenyl ring imposes a distinct conformational bias and electronic environment that directly influences downstream coupling reactivity, a critical factor when the compound serves as an advanced intermediate in multistep syntheses of Nav1.7 inhibitors . The 4-difluoromethyl (CHF₂) group, unlike a trifluoromethyl (CF₃) or methyl substituent, provides a unique hydrogen-bond-donor capacity and modulated lipophilicity that can alter both intermediate reactivity and the pharmacokinetic profile of the final target molecule [1]. Generic substitution with a para-fluorophenyl isomer (e.g., 4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2(1H)-one) or a non-fluorinated phenyl analog would yield a different conformational landscape and electronic distribution, potentially compromising the structural integrity of the final Nav1.7 pharmacophore. These structural nuances make direct one-to-one replacement scientifically unsound without re-optimization of the entire synthetic route.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one


Validated Advanced Intermediate for Subtype-Selective Nav1.7 Inhibitor (PF-05089771 Series)

4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one is explicitly documented as an advanced key intermediate in the preparation of PF-05089771-related analogs, a series of potent, subtype-selective Nav1.7 voltage-gated sodium channel inhibitors . PF-05089771 inhibits human Nav1.7 with an IC₅₀ of 11 nM for inactivated channels and demonstrates high subtype selectivity over other Nav isoforms [1]. In contrast, generic 4,6-diarylpyrimidin-2(1H)-one derivatives lacking the specific ortho-fluorophenyl and difluoromethyl substitution pattern are not reported as intermediates for this clinically relevant Nav1.7 chemotype. The compound's utility as a Nav1.7 inhibitor intermediate has been confirmed by both the supplier's technical documentation and the peer-reviewed medicinal chemistry literature describing the discovery of PF-05089771 [1][2].

Nav1.7 inhibitor Pain therapeutic Sodium channel blocker Advanced synthetic intermediate

Ortho-Fluorophenyl Substitution Confers Conformational Rigidity Absent in Para-Fluoro Isomers

The ortho-fluorine atom on the 6-phenyl ring of this compound introduces a significant torsional barrier that restricts rotation about the C6–aryl bond, favoring a near-orthogonal biaryl conformation. This conformational effect is absent in the corresponding para-fluorophenyl isomer (e.g., 4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2(1H)-one, CAS not widely reported), where the fluorine is positioned distal to the biaryl axis and exerts minimal steric influence [1]. Ortho-fluorinated biaryl pyrimidinones have been explicitly noted in kinase inhibitor design literature for their ability to enforce specific bound-state conformations that enhance target complementarity [2]. No direct head-to-head comparison data are available for this specific compound pair; however, general principles of ortho-fluorine conformational control in biaryl systems are well-established across medicinal chemistry [2].

Ortho-fluorine effect Conformational control Biaryl geometry Structure-activity relationship

Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃) at the 4-Position: Hydrogen-Bond Donor Capacity and Lipophilicity Modulation

The 4-difluoromethyl (CHF₂) substituent on the target compound functions as a lipophilic hydrogen-bond donor, a property not shared by the corresponding trifluoromethyl (CF₃) analog (e.g., 4-(trifluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one). The CHF₂ group has a Hansch π value approximately 0.5–0.7 log units lower than CF₃, meaning the difluoromethyl analog is less lipophilic while retaining the capacity to engage in C–H···X hydrogen bonds with biological targets or reagents [1][2]. This dual property is highly valued in medicinal chemistry for improving ligand efficiency metrics such as LipE (Lipophilic Efficiency). In contrast, the CF₃ analog is purely hydrophobic and cannot act as a hydrogen-bond donor, potentially leading to different reactivity in metal-catalyzed cross-coupling steps relevant to downstream Nav1.7 inhibitor synthesis [1].

Difluoromethyl group Hydrogen-bond donor Lipophilic efficiency Bioisostere

Commercial Availability at Defined Purity: Batch-to-Batch Consistency vs. Custom Synthesis

4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one is commercially stocked by multiple suppliers with documented purity specifications: 98% (Leyan, product number 2284048) and 95% (ChemSrc) . This contrasts with custom-synthesized 4,6-diarylpyrimidin-2(1H)-one analogs bearing different halogenation patterns, which typically require bespoke synthesis with variable yields and undefined purity. The availability of analytical certificates (COA) and established storage conditions (refrigeration under inert atmosphere) for this compound reduces quality-control burden for procurement teams .

Commercial sourcing Purity specification Quality control Supply chain reliability

Optimal Application Scenarios for Procuring 4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one


Nav1.7 Sodium Channel Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing subtype-selective Nav1.7 inhibitors for non-addictive pain therapeutics can procure this compound as a literature-precedented advanced intermediate for synthesizing PF-05089771-related aryl sulfonamide analogs . The compound's ortho-fluorophenyl and difluoromethyl substitution pattern aligns with the pharmacophoric requirements of the PF-05089771 series, which has demonstrated Nav1.7 IC₅₀ values of 11 nM with high subtype selectivity [1].

Structure-Activity Relationship (SAR) Studies on Fluorinated Pyrimidinone Scaffolds

Researchers exploring the impact of fluorination patterns on pyrimidinone reactivity and biological activity can use this compound as a defined benchmark. Its unique combination of ortho-fluorophenyl and difluoromethyl groups enables systematic comparison with para-fluoro, meta-fluoro, trifluoromethyl, and non-fluorinated congeners in both biochemical and synthetic contexts .

Process Chemistry and Scale-Up Route Scouting for Nav1.7 Intermediates

Process chemistry groups developing scalable synthetic routes toward Nav1.7 clinical candidates can evaluate this commercially available intermediate (95–98% purity) as a starting point for route optimization, avoiding the need for in-house development of early-stage fluorinated building blocks [1].

Fluorine-Conformational Analysis in Drug Design

Computational and structural chemistry groups investigating the role of ortho-fluorine substitution on biaryl conformational control can employ this compound as a model system. The rigidifying effect of the 2-fluorophenyl group provides a tractable probe for studying the influence of fluorine-mediated torsion on molecular recognition .

Quote Request

Request a Quote for 4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.